REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH3:5].[CH2:6](O)[CH3:7].[CH:9](O)([CH3:11])[CH3:10].CS(C)=O.[CH2:17](O)C.[CH3:20][CH2:21][CH2:22][CH2:23]CC>>[CH3:10][CH:9]1[CH:11]2[CH2:20][CH2:21][CH:22]([CH3:23])[C:5]2=[CH:4][CH:3]([C:6]([CH3:7])=[CH2:17])[CH2:2][CH2:1]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
solutions
|
Quantity
|
5 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the substrate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(C=C2C1CCC2C)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |